molecular formula C6H13N3O3 B12410735 L-Citrulline-13C

L-Citrulline-13C

Cat. No.: B12410735
M. Wt: 176.18 g/mol
InChI Key: RHGKLRLOHDJJDR-JGTYJTGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline-13C is a stable isotope-labeled version of L-Citrulline, an amino acid that is not incorporated into proteins but plays a significant role in the urea cycle and nitric oxide production. The “13C” label indicates that the carbon atoms in the molecule are the carbon-13 isotope, which is useful for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline . This method is environmentally friendly and suitable for industrial production.

Industrial Production Methods

Industrial production of L-Citrulline often involves microbial fermentation. For example, a strain of bacteria can be cultivated in a medium containing glucose, dipotassium hydrogen phosphate, potassium dihydrogen phosphate, urea, manganese sulfate, ferrous sulfate, biotin, vitamin B1, arginine, magnesium sulfate, and potassium hydroxide. The fermentation process is carried out at 30°C with shaking, followed by crystallization and purification steps to obtain high-purity L-Citrulline .

Chemical Reactions Analysis

Types of Reactions

L-Citrulline undergoes various biochemical reactions, including:

Common Reagents and Conditions

    Nitric oxide synthase: Catalyzes the conversion of L-arginine to L-Citrulline and nitric oxide.

    Peptidylarginine deiminases: Enzymes that convert arginine residues in proteins to citrulline residues.

Major Products Formed

Scientific Research Applications

L-Citrulline-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracing in metabolic studies. Some applications include:

Mechanism of Action

L-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide by nitric oxide synthase. Nitric oxide is a crucial signaling molecule that regulates vascular tone, blood flow, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Citrulline-13C is unique due to its stable isotope label, which allows for detailed metabolic studies and tracing in various biological systems. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

Molecular Formula

C6H13N3O3

Molecular Weight

176.18 g/mol

IUPAC Name

(2S)-2-amino-5-(aminocarbonylamino)pentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i6+1

InChI Key

RHGKLRLOHDJJDR-JGTYJTGKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN[13C](=O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Origin of Product

United States

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